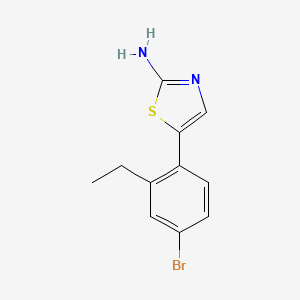
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-ethylbenzaldehyde with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with the addition of a catalytic amount of hydrochloric acid. The product is then purified through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .
Applications De Recherche Scientifique
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial activities.
Biological Studies: The compound has shown promise in inhibiting certain enzymes and biological pathways, making it a candidate for further biological research.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound is structurally similar and has been studied for its antimicrobial and anticancer activities.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Another similar compound with potential biological activities.
Uniqueness
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C11H11BrN2S |
|---|---|
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
5-(4-bromo-2-ethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-2-7-5-8(12)3-4-9(7)10-6-14-11(13)15-10/h3-6H,2H2,1H3,(H2,13,14) |
Clé InChI |
NOYVZBGOZVQOBF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


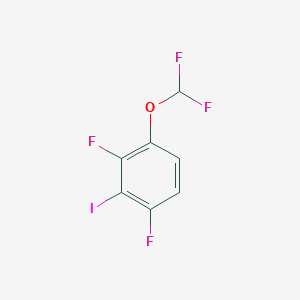
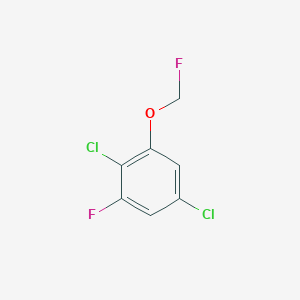
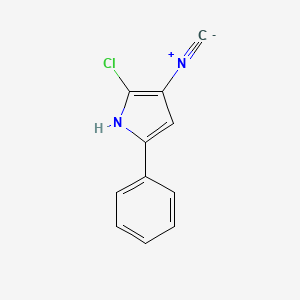
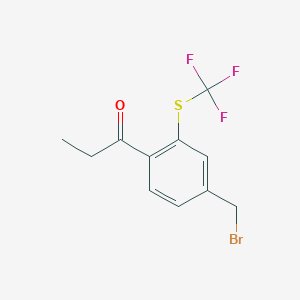
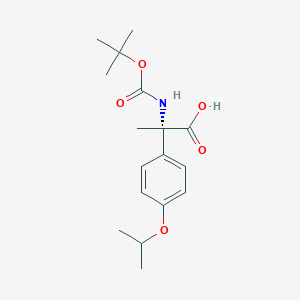

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
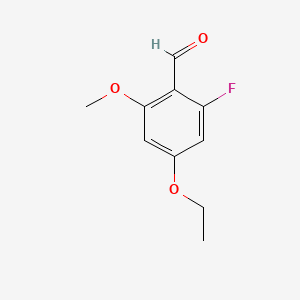
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
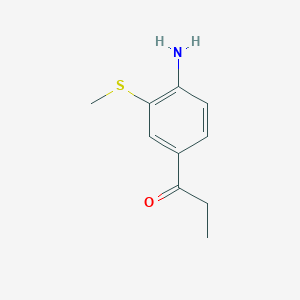
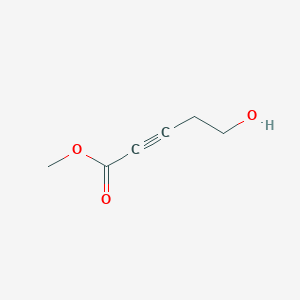
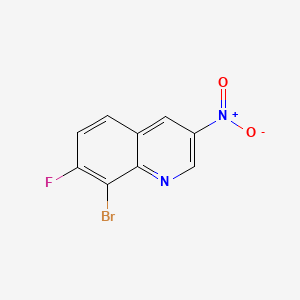
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)

